molecular formula C16H15BrN2OS2 B2913259 4-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide CAS No. 1797971-23-3

4-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No. B2913259
CAS RN: 1797971-23-3
M. Wt: 395.33
InChI Key: FRUVMWXTZMZYPM-UHFFFAOYSA-N
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Description

4-bromo-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15BrN2OS2 and its molecular weight is 395.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of thiophene and pyrrole derivatives in the synthesis of various heterocyclic compounds. For example, thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity towards different nitrogen nucleophiles, leading to the production of a range of derivatives such as pyrazole, isoxazole, and pyrimidine, among others (Mohareb et al., 2004). Similarly, pyrrole-2-carboxaldehyde derivatives have been explored for their ability to undergo condensation reactions, producing compounds with potential biological activities (Kumar et al., 1999).

Development of Enzyme and Receptor Inhibitors

Several studies have focused on the design and synthesis of enzyme inhibitors using thiophene and pyrrole derivatives. For instance, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been evaluated as inhibitors of glycolic acid oxidase, showcasing the importance of the structural features of these compounds in inhibiting enzyme activity (Rooney et al., 1983). Additionally, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, highlighting their potential in antimalarial drug development (Banerjee et al., 2011).

Preparation of Materials with Desirable Properties

Research into thiophene and pyrrole derivatives extends to the development of materials with specific desirable properties. For example, new thiophene derivatives have been synthesized and utilized as photostabilizers for rigid poly(vinyl chloride), demonstrating the role of these compounds in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015). Furthermore, soluble conducting polymers based on thiophene and pyrrole derivatives have been developed for use in electrochromic devices, indicating the potential of these compounds in electronic and optical applications (Variş et al., 2006).

properties

IUPAC Name

4-bromo-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2OS2/c1-18-6-2-4-13(18)9-19(10-14-5-3-7-21-14)16(20)15-8-12(17)11-22-15/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUVMWXTZMZYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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